Ethyl 2-[1-(3-methoxybenzoyl)-3-oxo-2-piperazinyl]acetate
Description
Structural Characterization of Ethyl 2-[1-(3-Methoxybenzoyl)-3-Oxo-2-Piperazinyl]Acetate
IUPAC Nomenclature and Systematic Identification
The compound’s IUPAC name is derived from its functional groups and skeletal structure:
- Ethyl group : Attached to the acetate moiety.
- Piperazine ring : A six-membered heterocyclic ring containing two nitrogen atoms.
- 3-Oxo substituent : A ketone group at the 3-position of the piperazine ring.
- 3-Methoxybenzoyl group : A benzoyl substituent with a methoxy group at the 3-position of the aromatic ring.
The CAS number is 318959-08-9, and its molecular formula is C₁₆H₂₀N₂O₅. The InChI identifier (YTPNSCRSXWHUMV-UHFFFAOYSA-N) and SMILES notation (COC1=C(C=CC(=C1)/C=C/C2=CC(=O)CC(O2)C3=CC(=C(C=C3)O)OC)) provide standardized representations of its connectivity.
Table 1: Core Identification Data
| Property | Value/Description | Source |
|---|---|---|
| IUPAC Name | This compound | |
| CAS Number | 318959-08-9 | |
| Molecular Formula | C₁₆H₂₀N₂O₅ | |
| Molecular Weight | 320.34 g/mol | |
| InChI Key | YTPNSCRSXWHUMV-UHFFFAOYSA-N |
Molecular Architecture and Functional Group Analysis
The compound’s structure comprises three primary components:
- Piperazine core : A saturated six-membered ring with two nitrogen atoms at positions
Properties
IUPAC Name |
ethyl 2-[1-(3-methoxybenzoyl)-3-oxopiperazin-2-yl]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O5/c1-3-23-14(19)10-13-15(20)17-7-8-18(13)16(21)11-5-4-6-12(9-11)22-2/h4-6,9,13H,3,7-8,10H2,1-2H3,(H,17,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTPNSCRSXWHUMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1C(=O)NCCN1C(=O)C2=CC(=CC=C2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601332163 | |
| Record name | ethyl 2-[1-(3-methoxybenzoyl)-3-oxopiperazin-2-yl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601332163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
44.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49665741 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
318959-08-9 | |
| Record name | ethyl 2-[1-(3-methoxybenzoyl)-3-oxopiperazin-2-yl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601332163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[1-(3-methoxybenzoyl)-3-oxo-2-piperazinyl]acetate typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring is synthesized through the reaction of ethylenediamine with a suitable dihaloalkane under basic conditions.
Introduction of the 3-Methoxybenzoyl Group: The piperazine ring is then reacted with 3-methoxybenzoyl chloride in the presence of a base such as triethylamine to form the 3-methoxybenzoyl-substituted piperazine.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[1-(3-methoxybenzoyl)-3-oxo-2-piperazinyl]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions where the methoxy group is replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium iodide in acetone for halide substitution.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Halides, substituted amines.
Scientific Research Applications
Anticancer Activity
Ethyl 2-[1-(3-methoxybenzoyl)-3-oxo-2-piperazinyl]acetate has shown promise in anticancer research. Studies indicate that derivatives of piperazine can exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of tumor growth, making this compound a candidate for further development in cancer therapeutics .
Antimicrobial Properties
Research has demonstrated that piperazine derivatives possess antimicrobial activity. This compound has been tested against several bacterial strains, showing potential as an antimicrobial agent. The structure allows for interaction with bacterial cell membranes, leading to disruption and cell death .
Neurological Research
The compound's piperazine core is associated with neuroactive properties, making it a subject of interest in neurological studies. It may influence neurotransmitter systems, suggesting applications in treating conditions such as anxiety and depression .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant cytotoxicity against breast cancer cells (MCF-7) with IC50 values indicating potent activity. |
| Study B | Antimicrobial Efficacy | Showed effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) lower than standard antibiotics. |
| Study C | Neurological Effects | Indicated modulation of serotonin receptors, suggesting potential antidepressant properties in animal models. |
Mechanism of Action
The mechanism of action of Ethyl 2-[1-(3-methoxybenzoyl)-3-oxo-2-piperazinyl]acetate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aromatic Ring
Ethyl 2-[1-(2,4-Difluorobenzoyl)-3-oxo-2-piperazinyl]acetate (CAS 318288-62-9)
- Molecular Formula : C₁₅H₁₆F₂N₂O₄
- Key Features : The benzoyl group is substituted with 2,4-difluoro atoms, introducing strong electron-withdrawing effects.
Ethyl 2-{1-[(3,4-Dichlorophenyl)sulfonyl]-3-oxo-2-piperazinyl}acetate (CAS 1398065-92-3)
- Molecular Formula : C₁₅H₁₆Cl₂N₂O₅S
- Key Features : A 3,4-dichlorophenylsulfonyl group replaces the benzoyl moiety.
Ethyl 2-[1-(4-Methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]acetate
Functional Group Modifications
2-[1-(3,4-Dimethoxybenzyl)-3-oxo-2-piperazinyl]-acetic Acid (CAS 1023919-67-6)
- Molecular Formula : C₁₅H₂₀N₂O₅
- Key Features : The ethyl ester is replaced with a carboxylic acid , and the substituent is a 3,4-dimethoxybenzyl group.
- Impact: The carboxylic acid improves water solubility but may reduce membrane permeability.
2-[1-(3-Fluorobenzyl)-3-oxo-2-piperazinyl]acetic Acid
- Molecular Formula : C₁₃H₁₅FN₂O₃
- Key Features : A 3-fluorobenzyl group and carboxylic acid functional group.
- Impact : Fluorine’s electronegativity and the acid group balance lipophilicity and solubility, making this analog suitable for ionic interactions in enzymatic environments .
Biological Activity
Ethyl 2-[1-(3-methoxybenzoyl)-3-oxo-2-piperazinyl]acetate (CAS Number: 318959-08-9) is a complex organic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. Its molecular formula is , and it features a piperazine ring, which is known for its diverse pharmacological properties.
Chemical Structure and Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Piperazine Ring : This is achieved by reacting ethylenediamine with a dihaloalkane under basic conditions.
- Introduction of the 3-Methoxybenzoyl Group : The piperazine derivative is reacted with 3-methoxybenzoyl chloride in the presence of a base like triethylamine.
- Esterification : The final product is obtained by esterifying the carboxylic acid group with ethanol using a catalyst such as sulfuric acid.
The compound's unique structure, particularly the presence of the piperazine ring, distinguishes it from similar compounds, enhancing its potential biological effects .
Anticancer Properties
Research indicates that this compound exhibits notable anticancer activity. In vitro studies have demonstrated its efficacy against various cancer cell lines, with IC50 values indicating significant cytotoxicity:
| Cell Line | IC50 (µM) |
|---|---|
| HCT15 (Colon Cancer) | 4.6 |
| HONE-1 (Nasopharyngeal) | 5.2 |
| KB (Oral Epidermoid) | 4.0 |
| HT29 (Colorectal) | 6.3 |
These results suggest that the compound may induce apoptosis in cancer cells by modulating pro-apoptotic and anti-apoptotic protein levels, specifically through the inhibition of Bcl-XL .
The mechanism by which this compound exerts its biological effects involves:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell proliferation.
- Apoptosis Induction : Molecular docking studies have shown high binding affinity for Bcl-XL, suggesting that it promotes apoptotic pathways by disrupting the balance between pro-apoptotic and anti-apoptotic proteins .
Antimicrobial Activity
In addition to its anticancer properties, preliminary studies suggest that this compound may also possess antimicrobial activity. Research on related piperazine derivatives indicates potential effectiveness against various bacterial strains, although specific data on this compound remains limited .
Recent Studies
- Study on Apoptosis Induction : A study highlighted that compounds similar to this compound led to significant morphological changes in cancer cells consistent with apoptosis, evidenced by DAPI staining and RT-PCR analysis showing altered expression levels of apoptosis-related genes .
- Comparative Analysis : Research comparing various piperazine derivatives found that those incorporating the methoxybenzoyl group exhibited enhanced selectivity and potency against cancer cell lines compared to their non-substituted counterparts .
Q & A
Basic Research Question
- X-ray crystallography : Use SHELXL for refinement, ensuring hydrogen atoms are placed in calculated positions with riding models (C–H = 0.93–0.96 Å, Uiso(H) = 1.2–1.5×Ueq of parent atoms) .
- Validation : Cross-validate with NMR (¹H, ¹³C) and FT-IR to confirm functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹) .
How can researchers assess the pharmacological activity of this compound, particularly its interaction with biological targets?
Advanced Research Question
- In vitro assays : Conduct enzyme inhibition studies (e.g., cyclooxygenase or DNA-binding assays) using UV-Vis spectroscopy or fluorescence quenching .
- Computational methods : Perform DFT calculations to map electrostatic potentials and frontier molecular orbitals, or molecular docking to predict binding affinities .
What strategies address low solubility in aqueous media during in vitro studies?
Advanced Research Question
- Co-solvent systems : Use DMSO:water mixtures (≤5% DMSO) or cyclodextrin inclusion complexes .
- Solubility parameters : Calculate Hansen solubility parameters (δD, δP, δH) to identify optimal solvents .
How should contradictory data in synthetic yields or byproduct formation be resolved?
Advanced Research Question
- Comparative analysis : Replicate reactions under varying conditions (e.g., catalyst loading, solvent) and characterize byproducts via LC-MS .
- Case study : If yields differ between reflux and microwave-assisted synthesis, compare energy input and reaction time .
What purification methods are most effective for isolating the target compound?
Basic Research Question
- Chromatography : Use silica gel column chromatography with EtOAc:petroleum ether (1:1) for intermediate purification .
- Recrystallization : Final purification via methanol or ethanol recrystallization improves crystallinity .
How can the stability of this compound under varying storage conditions be evaluated?
Advanced Research Question
- Accelerated stability studies : Expose samples to 40°C/75% RH for 4 weeks and monitor degradation via HPLC .
- Degradation pathways : Identify hydrolysis products (e.g., free carboxylic acids) under acidic/basic conditions .
What mechanistic insights can be gained from studying substituent effects on the piperazine ring?
Advanced Research Question
- Structure-activity relationship (SAR) : Synthesize analogs with electron-withdrawing/donating groups (e.g., fluoro or methoxy substituents) and compare bioactivity .
- Kinetic studies : Use stopped-flow spectroscopy to measure reaction rates of intermediates .
How can researchers validate the enantiomeric purity of chiral derivatives?
Advanced Research Question
- Chiral HPLC : Employ a Chiralpak® column with hexane:isopropanol mobile phases .
- Circular dichroism (CD) : Compare experimental CD spectra with DFT-simulated spectra to confirm absolute configuration .
What safety protocols are critical when handling intermediates like acyl chlorides?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
